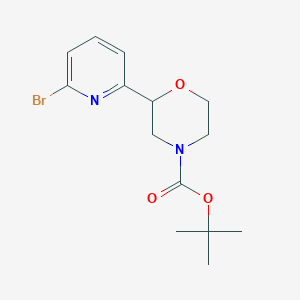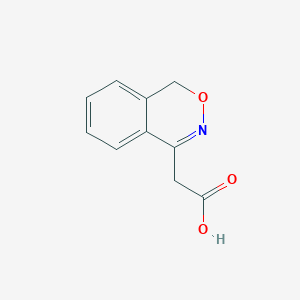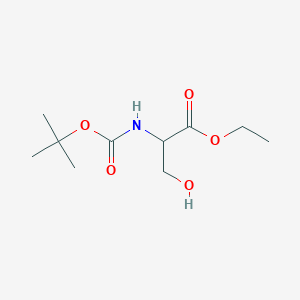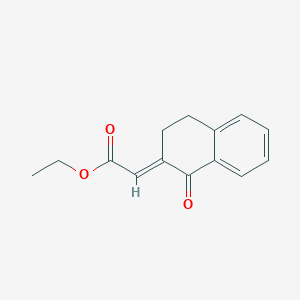
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is a complex organic compound that features a nitroxide radical. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. The presence of the nitroxide radical makes it particularly useful in studies involving electron paramagnetic resonance (EPR) and other imaging techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide typically involves multiple steps. The starting material is often 2,2,5,5-tetramethylpyrrolidine-1-oxyl, which undergoes a series of reactions to introduce the amino, carbonyl, and cysteinyl-tyrosine groups. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide can undergo various types of chemical reactions, including:
Oxidation: The nitroxide radical can participate in oxidation reactions, often leading to the formation of oxoammonium ions.
Reduction: Reduction reactions can convert the nitroxide radical to hydroxylamine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxoammonium ions, while reduction reactions can produce hydroxylamine derivatives.
科学研究应用
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide has several scientific research applications:
Chemistry: Used as a spin probe in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions.
Biology: Employed in the study of oxidative stress and redox biology due to its nitroxide radical properties.
Medicine: Investigated for its potential use in imaging techniques, such as magnetic resonance imaging (MRI), to visualize biological processes.
Industry: Utilized in the synthesis of nitroxide-based polymers and materials with unique electronic properties.
作用机制
The mechanism of action of S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide involves its nitroxide radical, which can interact with various molecular targets. The nitroxide radical can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions can modulate biological processes, making the compound useful in studies of oxidative stress and related phenomena.
相似化合物的比较
Similar Compounds
2,2,5,5-Tetramethyl-3-carbamido-3-pyrroline-1-oxyl: Another nitroxide radical with similar applications in EPR studies.
3-Carbamoyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Used in the synthesis of nitroxide-based polymers.
Uniqueness
S-(((3-(2,2,5,5-Tetramethylpyrrolidine-1-oxy)amino)carbonyl)methyl)-L-cysteinyl-L-tyrosine amide is unique due to its combination of the nitroxide radical with cysteinyl and tyrosine groups. This structure allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler nitroxide radicals.
属性
分子式 |
C22H35N5O5S |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
2-[[2-amino-3-[2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)amino]-2-oxoethyl]sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H35N5O5S/c1-21(2)10-17(22(3,4)27(21)32)26-18(29)12-33-11-15(23)20(31)25-16(19(24)30)9-13-5-7-14(28)8-6-13/h5-8,15-17,28,32H,9-12,23H2,1-4H3,(H2,24,30)(H,25,31)(H,26,29) |
InChI 键 |
GFNGINHGHCFSNL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)
![2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane](/img/structure/B12295062.png)

![2-Butenoic acid, 2-methyl-, (3S,3aR,4S,6S,6aR,7R,9aS,9bS)-3,6-bis(acetyloxy)-2,3,3a,4,5,6,6a,7,9a,9b-decahydro-3,6,9-trimethyl-4-[(2S)-2-methyl-1-oxobutoxy]-2-oxoazuleno[4,5-b]furan-7-yl ester, (2Z)-](/img/structure/B12295085.png)






